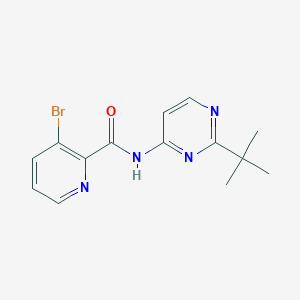![molecular formula C17H13ClN2O4 B6623555 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide](/img/structure/B6623555.png)
2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK-3β inhibitor and has been widely studied for its therapeutic potential in treating various diseases such as Alzheimer's disease, diabetes, cancer, and others.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide involves the inhibition of GSK-3β enzyme. GSK-3β plays a crucial role in various cellular processes such as glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by this compound results in the activation of various signaling pathways that are involved in the regulation of these cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide are mainly attributed to its inhibition of GSK-3β enzyme. The activation of various signaling pathways by this compound results in the regulation of various cellular processes such as glycogen metabolism, cell proliferation, differentiation, and apoptosis. The compound has been found to be beneficial in the treatment of Alzheimer's disease, diabetes, cancer, and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide in lab experiments are its potent inhibitory activity against GSK-3β enzyme and its potential therapeutic applications in various fields. However, the limitations of using this compound in lab experiments are its high cost, low solubility, and potential toxicity.
Orientations Futures
There are several future directions for the research on 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide. Some of the potential areas of research include:
1. The development of more efficient and cost-effective synthesis methods for this compound.
2. The identification of new therapeutic applications for this compound in the treatment of various diseases.
3. The investigation of the potential toxicity and side effects of this compound.
4. The development of new analogs of this compound with improved pharmacological properties.
5. The investigation of the mechanism of action of this compound and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-(4-methoxyphenoxy)-3-pyridinylamine in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions to obtain the final compound.
Applications De Recherche Scientifique
2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields. It has been found to be a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which is an enzyme that plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β by this compound has been found to be beneficial in the treatment of Alzheimer's disease, diabetes, cancer, and other diseases.
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenoxy)pyridin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-22-11-4-6-12(7-5-11)24-17-14(3-2-9-19-17)20-16(21)13-8-10-23-15(13)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZLYMGOQFCWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=CC=N2)NC(=O)C3=C(OC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B6623482.png)


![3-(6-Tert-butylpyridazin-3-yl)-1-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-methylurea](/img/structure/B6623505.png)
![N-[(5-bromofuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B6623519.png)

![Methyl 2-[(3-bromopyridine-2-carbonyl)amino]-3-methylbenzoate](/img/structure/B6623534.png)
![4-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B6623535.png)

![(2-cyclopropyl-1H-pyrrol-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6623538.png)
![N-[3-(pyrrolidine-1-carbonyl)phenyl]-2H-benzotriazole-4-carboxamide](/img/structure/B6623540.png)
![N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2-(2-methylpyrazol-3-yl)acetamide](/img/structure/B6623544.png)
![3,5-dichloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B6623551.png)
![N-[(2-chloro-5-fluorophenyl)methyl]-N-methylethanesulfonamide](/img/structure/B6623557.png)